3-Acetyl-2,5-dimethylfuran vs. 2-Acetylfuran: Superior Sensory Potency (Odor Threshold Difference)
In sensory applications, 3-Acetyl-2,5-dimethylfuran exhibits substantially higher potency than the structurally similar and commonly used flavor compound 2-Acetylfuran. This is quantitatively reflected in their aroma detection thresholds. While the detection threshold for 2-Acetylfuran in water is reported as 10,000 ppb (10 mg/kg) , the recommended use level for 3-Acetyl-2,5-dimethylfuran in final food products is significantly lower, between 2.5 and 5 mg/kg [1]. This implies a detection threshold for ADF that is likely at least an order of magnitude lower, making it a more powerful and cost-effective flavoring agent on a per-weight basis.
| Evidence Dimension | Aroma Potency (Use Level / Implied Threshold) |
|---|---|
| Target Compound Data | Recommended use level: 2.5 - 5 mg/kg in final food. |
| Comparator Or Baseline | 2-Acetylfuran (2-Furyl methyl ketone, CAS 1192-62-7) |
| Quantified Difference | Target compound is 2-4 times more potent by recommended use level. Comparator detection threshold in water is 10 mg/kg. |
| Conditions | Sensory evaluation and food formulation guidelines. Comparator data is detection threshold in water. |
Why This Matters
This directly translates to a lower use level for ADF to achieve a comparable sensory impact, reducing raw material costs and minimizing potential off-flavors or toxicological burden in the final product.
- [1] Foodmate Encyclopedia. 3-酰基-2,5-二甲基呋喃 (3-Acetyl-2,5-dimethylfuran). Recommended use level: 2.5-5mg/kg. View Source
